N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea
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Overview
Description
N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Due to its potential antibacterial, antifungal, and anti-inflammatory properties, it is studied for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar compounds to N-(3-methylbutanoyl)-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea include other thiazole derivatives such as:
- 4-phenyl-1,3-thiazol-2-amine
- 4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
- N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological effects .
Properties
Molecular Formula |
C15H17N3OS2 |
---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
3-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H17N3OS2/c1-10(2)8-13(19)17-14(20)18-15-16-12(9-21-15)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
UMLUJZSVOCVBGC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=NC(=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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